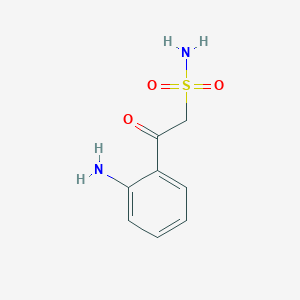![molecular formula C11H11F4N B1528305 {1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1797116-22-3](/img/structure/B1528305.png)
{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Overview
Description
“{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is a chemical compound with the molecular weight of 233.21 . The IUPAC name for this compound is (1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropyl)methanamine .
Molecular Structure Analysis
The InChI code for “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is 1S/C11H11F4N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2,6,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” has a molecular weight of 233.21 . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Biased Agonists for Serotonin Receptors
Research has led to the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high affinity for 5-HT1A receptors, selectivity over other receptors, and robust antidepressant-like activity in vivo. One of the lead compounds demonstrated potent efficacy in stimulating ERK1/2 phosphorylation in the rat cortex and displayed antidepressant-like effects in the rat Porsolt test (Sniecikowska et al., 2019).
Monofluorinated Cyclopropanecarboxylates
Another area of research involves the synthesis and structural examination of monofluorinated cyclopropanecarboxylates. These compounds are synthesized through transition metal-catalyzed reactions and have been used as starting materials for the synthesis of various bioactive compounds, including analogs of tranylcypromine, an antidepressant drug (Haufe et al., 2002).
P2X7 Antagonists
The development of P2X7 antagonists for potential treatment of mood disorders has also been explored. A novel dipolar cycloaddition reaction was utilized to access 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, one of which was selected as a clinical candidate for phase I clinical trials (Chrovian et al., 2018).
Safety and Hazards
The compound “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is considered hazardous. It is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
properties
IUPAC Name |
[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2,6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASVCXSUUUHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



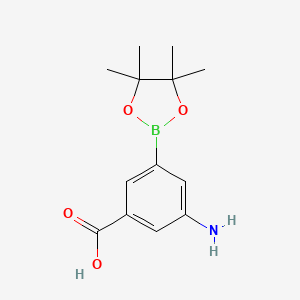
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
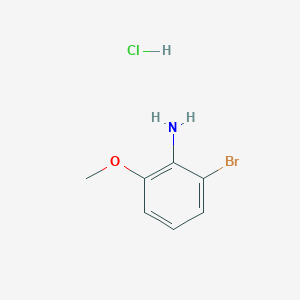

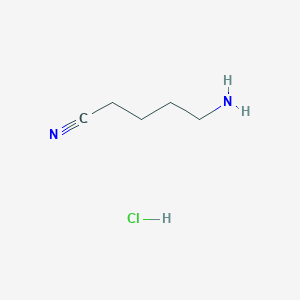
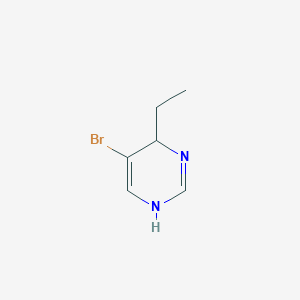
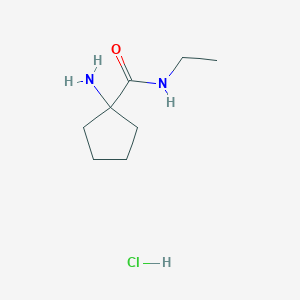
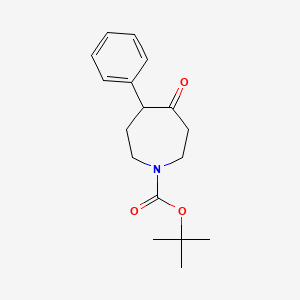

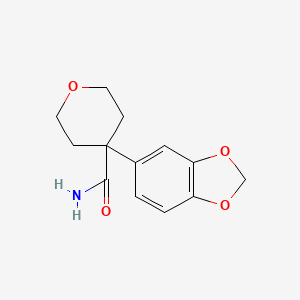
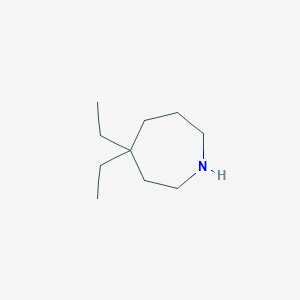

![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
